Product packaging for Iridomirmecina(Cat. No.:CAS No. 1127-68-0)

Iridomirmecina

Cat. No.: B14749750
CAS No.: 1127-68-0
M. Wt: 168.23 g/mol
InChI Key: LYEFRAMOOLOUKA-UHFFFAOYSA-N
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Description

Iridomirmecina (alternatively spelled "iridomyrmecin") is a bioactive compound primarily isolated from the Argentine ant (Linepithema humile, formerly Iridomyrmex humilis). It belongs to the iridoid class of terpenoids, characterized by a cyclopentanoid monoterpene structure . Discovered by Mario Pavan in the mid-20th century, this compound serves dual ecological roles: as a potent insecticide against competing arthropods and as an antibiotic to protect ant colonies from microbial threats . Pavan's seminal work (1948–1952) demonstrated its efficacy in disrupting the nervous systems of insects and inhibiting bacterial growth, solidifying its significance in chemical ecology and early pharmacological research .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O2 B14749750 Iridomirmecina CAS No. 1127-68-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1127-68-0

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one

InChI

InChI=1S/C10H16O2/c1-6-3-4-8-7(2)10(11)12-5-9(6)8/h6-9H,3-5H2,1-2H3

InChI Key

LYEFRAMOOLOUKA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C1COC(=O)C2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iridomirmecina involves several steps, starting from basic organic compounds. The exact synthetic routes and reaction conditions are not widely documented in public literature. general methods for synthesizing iridoids involve cyclization reactions of monoterpenes, followed by various functional group modifications .

Industrial Production Methods

Extraction from these natural sources remains the most common method of obtaining this compound .

Chemical Reactions Analysis

Types of Reactions

Iridomirmecina undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Iridomirmecina has several scientific research applications:

Mechanism of Action

The mechanism of action of iridomirmecina involves its interaction with specific receptors in insects. In ants, it acts as a defensive chemical, deterring predators. In wasps, it functions as a sex pheromone, attracting mates . The molecular targets and pathways involved include olfactory receptors and neural pathways that process chemical signals .

Comparison with Similar Compounds

Comparison with Similar Compounds

Iridomirmecina shares functional and ecological parallels with other arthropod-derived defensive compounds. Below is a detailed comparison based on source, chemical class, function, and research findings.

Table 1: Comparative Analysis of this compound and Functionally Similar Compounds

Compound Source Chemical Class Primary Function(s) Key Research Findings
This compound Argentine ant (Linepithema humile) Iridoid (terpenoid) Insecticidal, antibiotic - Causes paralysis in insects via neurotoxicity .
- Exhibits broad-spectrum antimicrobial activity .
Digitalis-like toxin Monarch butterfly (Danaus plexippus) Cardiac glycoside Defense against predators - Mimics cardiac glycosides, inducing toxicity in vertebrate predators .
- No reported antibiotic properties.
Grasshopper heart poison Toxic grasshopper (unspecified species) Unspecified alkaloid Cardiotoxic defense - Targets cardiac function in predators .
- Mechanism distinct from neurotoxic this compound.
Scaptocoris divergens secretions Stink bug (Scaptocoris divergens) Unspecified Chemical repellent - Deters predators via volatile emissions .
- Lacks insecticidal specificity compared to this compound.

Key Contrasts and Research Insights

Functional Specificity :

  • This compound uniquely combines insecticidal and antibiotic effects, unlike the cardiac glycosides of monarch butterflies or the cardiotoxins of grasshoppers, which are solely defensive .
  • The antibiotic action of this compound distinguishes it from most arthropod secretions, which prioritize predation deterrence over microbial resistance .

Structural Diversity :

  • This compound’s iridoid backbone differs markedly from the steroidal structure of cardiac glycosides and the alkaloid-like compounds in grasshoppers, reflecting divergent evolutionary pathways .

Q & A

Q. How can researchers integrate real-world data (RWD) into this compound safety assessments?

  • Answer : Leverage pharmacoepidemiological databases (e.g., FDA Sentinel Initiative) to analyze adverse event reports. Apply propensity score matching to control for confounders and use machine learning (e.g., random forests) to identify risk factors. Validate findings with targeted in vitro toxicogenomics .

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